4-(2-Hydroxyacetamido)benzoic acid
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Overview
Description
4-(2-Hydroxyacetamido)benzoic acid is an organic compound with the molecular formula C9H9NO4. It is a derivative of benzoic acid, characterized by the presence of a hydroxyacetamido group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxyacetamido)benzoic acid typically involves the acylation of 4-aminobenzoic acid with glycolic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the formation of the hydroxyacetamido group .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same acylation reaction, with careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Hydroxyacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl3) or sulfuric acid (H2SO4).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
4-(2-Hydroxyacetamido)benzoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyacetamido)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyacetamido group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the compound can inhibit certain enzymes, leading to various biological effects .
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Similar in structure but lacks the hydroxyacetamido group.
5-Acetamido-2-Hydroxybenzoic acid: Another derivative with similar properties but different biological activities.
2-(4-Hydroxyphenylazo)benzoic acid: Contains an azo group, used in dye production.
Uniqueness: 4-(2-Hydroxyacetamido)benzoic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C9H9NO4 |
---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
4-[(2-hydroxyacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H9NO4/c11-5-8(12)10-7-3-1-6(2-4-7)9(13)14/h1-4,11H,5H2,(H,10,12)(H,13,14) |
InChI Key |
PBDXOCMRVMIDFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC(=O)CO |
Origin of Product |
United States |
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